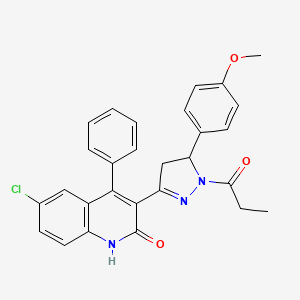
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAY10760 is an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2 (EC50 = 19 µM in a cell-free competitive ELISA). It decreases homologous recombination by 54% in wild-type BRCA2-expressing BxPC-3 pancreatic cancer cells when used at a concentration of 20 µM. CAY10760 (20 µM) decreases proliferation of BxPC-3, as well as mutant BRCA2-expressing Capan-1, cancer cells when used alone or in combination with the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib.
Actividad Biológica
6-Chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, also known as compound 35d, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse research findings.
Synthesis
The synthesis of compound 35d involves several steps, typically starting from readily available precursors. The compound is synthesized through a multi-step process that includes cyclocondensation reactions and coupling reactions to achieve the desired structure. The final product is characterized by its complex heterocyclic framework, which is essential for its biological activity.
Research indicates that compound 35d functions as a RAD51-BRCA2 disruptor, inhibiting homologous recombination in cancer cells. This mechanism leads to synthetic lethality in pancreatic cancer cells, making it a promising candidate for targeted cancer therapies. Synthetic lethality occurs when the simultaneous loss of two genes leads to cell death, while loss of either gene alone does not affect cell viability .
Case Studies and Experimental Findings
- Antitumor Activity : In vitro studies have demonstrated that compound 35d exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to have an effective concentration (EC50) of approximately 0.95μM, indicating potent antitumor properties compared to other derivatives .
- Selectivity and Efficacy : The compound shows selective toxicity towards cancer cells over normal cells. Comparative studies with other compounds in the same class reveal that modifications in the structure can enhance or diminish activity. For example, derivatives with different substituents on the pyrazole ring displayed varying levels of activity against RAD51 .
- Mechanistic Insights : Molecular docking studies suggest that the binding mode of compound 35d to RAD51 involves interactions with key amino acid residues, which may stabilize the complex and inhibit its function effectively .
Data Tables
Below is a summary table of various derivatives of compound 35d and their respective EC50 values:
| Compound ID | Structure Description | EC50 (μM) |
|---|---|---|
| 35d | 6-Chloro-3-(5-(4-methoxyphenyl)-1-propionyl...) | 0.95 |
| 4d | Dihydroquinolone pyrazoline derivative | 16 |
| 32d | Modified derivative with reduced activity | >50 |
| 33d | Another variant with similar activity | 10 |
Propiedades
Número CAS |
391889-85-3 |
|---|---|
Fórmula molecular |
C28H24ClN3O3 |
Peso molecular |
485.97 |
Nombre IUPAC |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |
Clave InChI |
LAVOKBSCOSIGER-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















